(1-Bromopropan-2-yl)cyclobutane
Description
Significance of Four-Membered Carbocycles as Molecular Scaffolds in Modern Organic Chemistry
Four-membered carbocycles, the core structure of cyclobutane (B1203170) derivatives, are increasingly important as molecular building blocks in organic synthesis. acs.org Their utility stems from a combination of ready accessibility through reliable synthetic methods and the inherent ring strain that makes them reactive and versatile. acs.orgbaranlab.org This ring strain, a consequence of C-C-C bond angles compressed to approximately 90° from the ideal 109.5°, makes the cyclobutane ring susceptible to selective cleavage under various reaction conditions. fiveable.me This reactivity allows cyclobutanes to serve as precursors for a wide array of other molecules, including acyclic, cyclic, and complex polycyclic systems. acs.org
The introduction of a cyclobutane moiety into a molecule can significantly influence its biological activity and physical properties. nih.gov In medicinal chemistry, for instance, cyclobutane rings are used to create conformationally restricted analogues of more flexible molecules, which can lead to improved binding affinity with biological targets. nih.govnih.gov The rigid, three-dimensional structure of the cyclobutane scaffold provides a fixed orientation for substituents, a feature that is highly desirable in drug design and the construction of complex molecular architectures. nih.gov Over 2,600 natural compounds have been identified that contain a cyclobutane ring, underscoring its relevance in nature and as a target for synthetic chemists. mdpi.com
Conformational Constraints Imposed by the Cyclobutane Moiety and Their Synthetic Implications
Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. libretexts.org To alleviate the torsional strain that would arise from all eight C-H bonds being fully eclipsed in a planar conformation, the ring puckers into a "butterfly" or folded shape. libretexts.orglibretexts.org In this conformation, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of about 25°. libretexts.orgmasterorganicchemistry.com This puckering reduces torsional strain at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease from 90° to about 88°. libretexts.orglibretexts.org
This puckered conformation is not static; the ring rapidly interconverts between different puckered forms, with each carbon atom taking a turn as the "flap" of the butterfly. masterorganicchemistry.com The presence of a substituent, such as the 1-bromopropan-2-yl group in (1-Bromopropan-2-yl)cyclobutane, influences the conformational preference. The substituent will preferentially occupy an equatorial-like position to minimize steric hindrance, which in turn dictates the spatial orientation of other atoms and functional groups. This conformational constraint is a powerful tool in synthesis, allowing chemists to control the stereochemical outcome of reactions and to design molecules with specific three-dimensional shapes. nih.goviupac.org
Overview of Strategic Applications of Substituted Cyclobutanes in Constructing Complex Molecular Architectures
The inherent strain of the cyclobutane ring makes it an exceptionally useful intermediate for building more intricate molecular structures. baranlab.org The strategic application of substituted cyclobutanes often involves ring-opening, ring-expansion, or ring-contraction reactions that leverage the release of this strain as a thermodynamic driving force. acs.orgfiveable.meconsensus.app For a molecule like this compound, the bromine atom serves as a versatile functional handle. As a good leaving group, the bromide can be displaced in nucleophilic substitution reactions to introduce a wide variety of other functional groups.
Furthermore, the cyclobutane ring itself can be strategically cleaved. For example, photochemical [2+2] cycloadditions are a common method to form cyclobutane rings, which can then be opened under different conditions to yield larger rings or linear chains with specific stereochemistry. acs.orgbaranlab.org This strategy has been employed in the synthesis of numerous bioactive natural products. baranlab.orgresearchgate.net The cyclobutane framework acts as a temporary scaffold, holding substituents in a fixed spatial relationship before a subsequent reaction transforms the core of the molecule. This approach has proven invaluable in creating complex carbo- and heterocyclic systems that would be difficult to access through other synthetic routes. acs.orgresearchgate.net
Data for this compound
While detailed experimental data for this specific compound is not widely published in peer-reviewed literature, its fundamental properties can be calculated or are available from chemical databases.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₃Br |
| Molecular Weight | 177.08 g/mol |
| CAS Number | 287161-04-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromopropan-2-ylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(5-8)7-3-2-4-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAMKCHDDSVRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromopropan 2 Yl Cyclobutane and Analogous Brominated Cyclobutane Systems
General Strategies for Cyclobutane (B1203170) Ring Formation
The construction of the cyclobutane core is a fundamental challenge in organic synthesis due to the inherent ring strain of the four-membered ring. baranlab.org Several powerful strategies have been developed to overcome this, each offering distinct advantages in terms of substrate scope and stereochemical control.
[2+2] Cycloaddition Reactions in the Synthesis of Cyclobutane Cores
[2+2] cycloaddition reactions stand as a primary and extensively utilized method for the synthesis of cyclobutane rings. nih.govrsc.org These reactions involve the union of two two-atom components, typically alkenes, to form the four-membered ring. The reaction can be initiated photochemically or thermally, and can also be catalyzed by transition metals. baranlab.orgelsevierpure.com
Photochemical [2+2] cycloadditions are a classic approach, often employing photosensitizers like acetone (B3395972) or benzophenone (B1666685) to promote the reaction. baranlab.orgresearchgate.net However, these reactions can sometimes lead to a mixture of products, including dimers and regioisomers. nih.gov To address this, thermal enamine [2+2] cycloadditions have been developed, which offer better control over regiochemistry. nih.gov
Intramolecular [2+2] cycloadditions, where the two reacting alkenes are part of the same molecule, are particularly effective for constructing fused cyclobutane systems. nih.govharvard.eduacs.org This approach has been successfully applied in the synthesis of complex natural products containing cyclobutane motifs. nih.govrsc.org The use of chiral catalysts or auxiliaries can enable enantioselective [2+2] cycloadditions, providing access to optically active cyclobutane derivatives. elsevierpure.com
Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| Photochemical [2+2] Cycloaddition | Conjugated Dienes | Photosensitizer, light | Cyclobutane derivatives | researchgate.net |
| Thermal Enamine [2+2] Cycloaddition | Enamine and Michael acceptor alkene | Heat | Trans-substituted cyclobutanes | nih.gov |
| Intramolecular [2+2] Cycloaddition | Tethered Dienes | Heat or light | Fused cyclobutanes | nih.govharvard.edu |
| Catalytic Enantioselective [2+2] Cycloaddition | Alkenes | Chiral Catalyst | Enantiomerically enriched cyclobutanes | elsevierpure.com |
| Allene-Alkene Intramolecular [2+2] Cycloaddition | N-alkenyl-S-propargyl-2-pyridone | Base | Fused cyclobutane | acs.org |
Intramolecular Nucleophilic Substitution for Cyclobutane Ring Construction
The formation of a cyclobutane ring can also be achieved through intramolecular nucleophilic substitution, where a nucleophile within a molecule attacks an electrophilic center to close a four-membered ring. A notable example is the SNi' (intramolecular nucleophilic substitution with allylic rearrangement) reaction. This method has been used to create substituted cyclobutanones from acyclic precursors with high stereoselectivity. researchgate.net
Another approach involves the tandem ring opening of a heterocyclic precursor followed by an intramolecular [2+2] cycloaddition. For instance, the reaction of thiazolino-2-pyridones with propargyl halides can generate an allene (B1206475) intermediate in situ, which then undergoes an intramolecular cycloaddition to form a cyclobutane-fused system. acs.orgnih.gov
Ring Contraction and Expansion Reactions in the Context of Cyclobutane Derivatives
Ring contraction and expansion reactions provide alternative pathways to cyclobutane derivatives, often from more readily available starting materials.
Ring Contraction: Methods such as the Wolff rearrangement and Favorskii rearrangement can be employed to contract a larger ring, like a cyclopentanone, into a cyclobutane. acs.orgwikipedia.org A more recent development involves the stereoselective contraction of pyrrolidines to form highly substituted cyclobutanes. acs.orgchemistryviews.org This method proceeds via a proposed 1,4-biradical intermediate and has been utilized in the synthesis of the natural product piperarborenine B. chemistryviews.org Tandem Wittig reaction-ring contraction of α-hydroxycyclobutanones can also lead to functionalized cyclopropanecarbaldehydes, demonstrating the utility of ring contraction in accessing strained ring systems. researchgate.net
Ring Expansion: Conversely, ring expansion of smaller rings, particularly cyclopropanes, can be a powerful tool for constructing cyclobutanes. rsc.org Semipinacol-type rearrangements of cyclopropylcarbinyl systems, often catalyzed by Lewis acids or gold catalysts, can lead to the formation of functionalized cyclobutanones. rsc.orgnih.gov For example, the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes yields bicyclic products containing fused cyclobutanes. nih.gov The Demyanov ring expansion, involving the diazotization of aminocyclopropanes, can also produce cyclobutane derivatives. wikipedia.org
Table 2: Ring Contraction and Expansion Methods for Cyclobutane Synthesis
| Method | Starting Material | Key Intermediate/Process | Product | Reference |
| Pyrrolidine Ring Contraction | Polysubstituted pyrrolidine | 1,1-Diazene, 1,4-biradical | Substituted cyclobutane | acs.orgchemistryviews.org |
| Wolff Rearrangement | Cyclic α-diazoketone | Ketene | Contracted ring | acs.orgwikipedia.org |
| Semipinacol Rearrangement | Cyclopropylcarbinol | Carbocation rearrangement | Cyclobutanone | rsc.org |
| Lewis Acid-Catalyzed Ring Expansion | Alkylidenecyclopropane acylsilane | Cyclopropyl (B3062369) carbinyl cation | Fused cyclobutane | nih.gov |
Direct Bromination and Halogenation Approaches
Once the cyclobutane skeleton is in place, or concurrently with its formation, direct bromination methods can be employed to introduce the bromine atom.
Free Radical Bromination of Cyclobutane Systems
Free-radical bromination is a common method for introducing a bromine atom onto an alkane or cycloalkane. wikipedia.org The reaction is typically initiated by UV light or a radical initiator and proceeds via a radical chain mechanism. wikipedia.orgyoutube.com Bromination is known to be highly selective, favoring the substitution of the most stable radical intermediate, which is typically at a tertiary carbon position. youtube.compearson.com For a substituted cyclobutane like (1-Bromopropan-2-yl)cyclobutane, this selectivity would be a key consideration in predicting the outcome of a direct bromination reaction.
The reaction of cyclobutylmethanol with bromine and triphenylphosphite in DMF has been reported as a method to produce (bromomethyl)cyclobutane, a related brominated cyclobutane system. chemicalbook.comgoogle.comgoogle.com This method provides a direct route to a primary bromide on a cyclobutane substituent.
Bromine Atom Transfer in Radical Cascade Reactions for Cyclobutane Functionalization
Radical cascade reactions offer a powerful strategy for the rapid construction of complex molecules, including functionalized cyclobutanes. royalsocietypublishing.org In these reactions, a single initiation event triggers a series of sequential radical transformations. Bromine atom transfer can be a key step in terminating such a cascade, introducing a bromine atom at a specific position. royalsocietypublishing.org
For example, a radical generated on a cyclobutane ring can be trapped by a bromine atom source, such as bromotrichloromethane, to yield a brominated product. royalsocietypublishing.org Copper-mediated bromine atom transfer radical cyclization has also been developed for the synthesis of five-membered rings from unsaturated primary and secondary bromides, a strategy that could potentially be adapted for cyclobutane systems. rsc.org More recently, a copper-catalyzed radical cascade reaction of simple cyclobutanes has been developed to synthesize highly functionalized cyclobutene (B1205218) derivatives, including tribrominated cyclobutenes. nih.gov Furthermore, cooperative Ni/Diboron catalysis has enabled cascade radical 1,2-N-shift/C-H bond coupling and subsequent halogenation, including bromination, to access β-amino acid derivatives. chemrxiv.org
Synthetic Pathways Involving Cyclopropyl Carbinol Rearrangements to Bromocyclobutanes
A notable method for the formation of brominated cyclobutane systems involves the acid-catalyzed rearrangement of cyclopropyl carbinols. chemicalbook.comnih.gov This process leverages the relief of ring strain in the three-membered cyclopropane (B1198618) ring to drive the formation of the larger, yet still strained, four-membered cyclobutane ring.
When cyclopropyl carbinol or its derivatives are treated with hydrobromic acid, the hydroxyl group is protonated and subsequently eliminated as water, generating a cyclopropylcarbinyl cation. This cation is unstable and can undergo a facile rearrangement. The ring expansion occurs through the migration of one of the cyclopropane C-C bonds to the carbocationic center, resulting in a cyclobutyl cation. This intermediate is then trapped by the bromide ion to yield the corresponding bromocyclobutane.
A key challenge in this methodology is controlling the regioselectivity of the rearrangement and minimizing the formation of side products. google.com For instance, the reaction of cyclopropyl carbinol with hydrobromic acid can also lead to the formation of 4-bromo-1-butene (B139220) and cyclopropylmethyl bromide. google.com The distribution of these products is highly dependent on the reaction conditions, including temperature and the nature of the acid and solvent used.
| Starting Material | Reagent | Major Product(s) | Ref. |
| Cyclopropyl carbinol | Hydrobromic acid | Bromocyclobutane, 4-bromo-1-butene, Cyclopropylmethyl bromide | google.com |
| 2-Tosylaminophenyl cyclopropylmethanols | Gold catalyst/AgOTf | 2,3-Dihydro-1H-benzo[b]azepines or 2-vinylindolines | nih.gov |
This table illustrates examples of cyclopropyl carbinol rearrangements. Note that the second entry describes a related rearrangement leading to different cyclic systems, highlighting the versatility of the cyclopropylcarbinyl cation intermediate.
Introduction of Bromoalkyl Side Chains via Functional Group Interconversions
The introduction of bromoalkyl side chains, such as the 1-bromopropan-2-yl group, onto a pre-existing cyclobutane ring is a common and versatile strategy. This approach allows for the late-stage functionalization of cyclobutane derivatives that may already possess desired stereochemistry or other functional groups.
One of the most fundamental methods for introducing a bromoalkyl chain is through nucleophilic substitution reactions. pressbooks.pub In this approach, a cyclobutane derivative bearing a good leaving group on the side chain is reacted with a bromide nucleophile. Common leaving groups include tosylates, mesylates, and other halides. For example, a (2-hydroxypropan-2-yl)cyclobutane could be converted to its corresponding tosylate, which can then undergo an SN2 reaction with a bromide source like sodium bromide to yield this compound.
The success of this method depends on the nature of the substrate and the reaction conditions. Steric hindrance around the reaction center on the cyclobutane ring can influence the rate and mechanism (SN1 vs. SN2) of the substitution. For chiral substrates, the stereochemical outcome is a critical consideration, with SN2 reactions typically proceeding with inversion of configuration. pressbooks.pub
Electrophilic addition of hydrogen bromide (HBr) to cyclobutane derivatives containing a double bond in the side chain provides another route to bromoalkylated cyclobutanes. libretexts.org For instance, the reaction of (prop-1-en-2-yl)cyclobutane (B15253278) with HBr would be expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, and the bromide adds to the more substituted carbon, forming a tertiary carbocation intermediate. This would lead to the formation of (2-bromopropan-2-yl)cyclobutane.
To obtain the anti-Markovnikov product, this compound, the addition of HBr can be carried out in the presence of peroxides, which initiates a free-radical addition mechanism. libretexts.orgmasterorganicchemistry.com
| Alkene Precursor | Reagent | Major Product | Mechanism | Ref. |
| (Prop-1-en-2-yl)cyclobutane | HBr | (2-Bromopropan-2-yl)cyclobutane | Electrophilic Addition | libretexts.org |
| (Prop-1-en-2-yl)cyclobutane | HBr, ROOR | This compound | Radical Addition | libretexts.orgmasterorganicchemistry.com |
This table demonstrates the regiochemical control achievable in the addition of HBr to an unsaturated cyclobutane precursor.
Radical reactions offer powerful tools for the introduction of bromoalkyl side chains. As mentioned, the anti-Markovnikov addition of HBr proceeds via a radical mechanism. libretexts.orgmasterorganicchemistry.com This process is initiated by the homolytic cleavage of a peroxide initiator, which generates a bromine radical. The bromine radical then adds to the alkene at the less substituted position to generate the more stable carbon radical, which subsequently abstracts a hydrogen atom from HBr to give the final product and regenerate the bromine radical, propagating the chain reaction. utexas.eduyoutube.com
More advanced radical difunctionalization strategies can also be employed. These methods allow for the simultaneous introduction of a bromine atom and another functional group across a double bond. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the general principles of radical chemistry suggest this as a plausible synthetic route.
Stereoselective Synthesis of this compound Stereoisomers
The presence of two stereocenters in this compound (at the C1 of the propane (B168953) chain and the C2 of the propane chain, which is also attached to the cyclobutane ring) means that four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of specific stereoisomers requires stereoselective methods.
Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant area of research. acs.orgresearchgate.net Diastereoselective synthesis aims to control the relative stereochemistry of the stereocenters. For example, the hydrogenation of a chiral unsaturated precursor could proceed with facial selectivity directed by an existing stereocenter on the cyclobutane ring.
Enantioselective methods are employed to control the absolute stereochemistry, leading to the preferential formation of one enantiomer over the other. This can be achieved through various strategies, including:
Catalytic Asymmetric [2+2] Cycloadditions: This powerful method constructs the cyclobutane ring itself in a stereocontrolled manner. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a reaction, and then subsequently removed.
Kinetic Resolution: A racemic mixture of a cyclobutane intermediate can be reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
Stereoselective Functional Group Interconversions: As discussed in the context of nucleophilic substitution, if a chiral cyclobutane precursor with a defined stereocenter is used, an SN2 reaction will proceed with inversion of configuration, allowing for the predictable formation of a specific stereoisomer. pressbooks.pub
For the synthesis of a specific stereoisomer of this compound, one could envision starting with an enantiomerically pure cyclobutane derivative and introducing the bromoalkyl side chain through a series of stereospecific reactions. For instance, starting with a chiral cyclobutanol (B46151) and converting it to a tosylate, followed by nucleophilic substitution with a propyl Grignard reagent, and subsequent stereoselective bromination would be a plausible, albeit challenging, synthetic sequence.
Control of Regioselectivity and Stereochemistry in Bromination and Side-Chain Installation
The synthesis of this compound presents distinct challenges in controlling both regioselectivity (the specific placement of the bromine atom and the cyclobutane group) and stereochemistry (the three-dimensional arrangement of atoms at its two chiral centers). The development of synthetic methods that precisely govern these factors is essential for accessing specific isomers of the target compound.
Regioselectivity:
The primary regiochemical challenge involves the selective bromination of the propyl side chain at the C1 position (terminal) rather than the C2 position (internal) or on the cyclobutane ring itself. The outcome is highly dependent on the reaction mechanism.
Radical Bromination: Free radical bromination of a precursor like isopropylcyclobutane (B31417) would likely yield a mixture of products. The relative stability of the potential radical intermediates (tertiary > secondary > primary) would favor bromination at the C2 position of the propyl chain and the C1 position of the cyclobutane ring. To achieve the desired C1 bromination on the side chain, a less reactive and more selective brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a radical initiator, is often employed. However, competition with other reactive sites remains a significant hurdle.
Nucleophilic Substitution: A more reliable method for ensuring regioselectivity is to introduce a leaving group at the desired position on a precursor molecule. For instance, starting with (2-cyclobutyl)propan-1-ol, the primary hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a bromide salt (e.g., sodium bromide) via an SN2 reaction would install the bromine atom exclusively at the C1 position, avoiding other isomers.
Stereochemistry:
This compound possesses two stereocenters: one at the cyclobutane-bearing carbon of the propyl chain (C2) and the other at the bromine-bearing carbon (C1). Therefore, four possible stereoisomers can exist. Controlling the stereochemical outcome requires stereoselective or stereospecific reactions. khanacademy.org
Substrate-Controlled Synthesis: The most effective strategies often rely on starting with an enantiomerically pure precursor. For example, a stereocontrolled synthesis could begin with an enantiopure cyclobutane derivative. nih.gov The stereospecific conversion of chiral pyrrolidines to cyclobutanes represents an advanced method for creating stereodefined cyclobutane cores that can be further functionalized. acs.orgnih.govntu.ac.uk
Reaction-Controlled Synthesis: The stereochemistry of the bromination step itself can be controlled. For example, the bromination of an alkene proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond, leading to a predictable stereochemical outcome. masterorganicchemistry.comyoutube.com While not directly applicable to a saturated side chain, related principles can be applied. If the synthesis proceeds through the opening of a cyclic intermediate, such as a bromonium ion, the nucleophilic attack typically occurs from the backside, dictating the resulting stereochemistry. youtube.com
The table below illustrates hypothetical stereochemical outcomes based on the chosen synthetic route, starting from a chiral alcohol precursor.
| Starting Material Stereocenter (at C2) | Reaction Type | Reagent | Resulting Stereocenter (at C1) | Product Diastereomer |
| (R) | SN2 on activated -OH | PBr₃ | (S) | (R,S)-isomer |
| (R) | Appel Reaction | CBr₄, PPh₃ | (S) | (R,S)-isomer |
| (S) | SN2 on activated -OH | PBr₃ | (R) | (S,R)-isomer |
| (S) | Appel Reaction | CBr₄, PPh₃ | (R) | (S,R)-isomer |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of byproducts, such as isomers or elimination products (cyclobutylpropenes). Key parameters that require careful tuning include the choice of reagents, solvent, temperature, and reaction time. scielo.br
Choice of Reagents and Catalysts:
The selection of the brominating agent is paramount for controlling selectivity.
Brominating Agent: For radical brominations, N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it provides a low, steady concentration of bromine, which can enhance selectivity for substitution over addition and favor reaction at specific sites. mdpi.com For converting alcohols to bromides, reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are common, but conditions must be controlled to prevent rearrangements.
Catalysis: While less common for simple alkyl halide synthesis, photocatalysis or metal catalysis can offer highly selective pathways for C-H functionalization or cross-coupling reactions, which could be adapted for advanced syntheses of brominated cyclobutanes. researchgate.netorganic-chemistry.org For instance, photoredox catalysis can enable the generation of specific carbon-centered radicals under mild conditions, potentially leading to improved regioselectivity.
Solvent, Temperature, and Time:
The reaction environment plays a crucial role in product distribution and reaction efficiency.
Solvent: The choice of solvent can influence reaction rates and selectivity. For radical brominations, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are standard. masterorganicchemistry.com For SN2 reactions, polar aprotic solvents like acetone or DMF can accelerate the rate. The use of greener solvents like acetonitrile (B52724) has been shown to provide a good balance between reaction conversion and selectivity in other synthetic contexts. scielo.br
Temperature: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy, albeit at the cost of a slower reaction rate. This can be particularly useful in minimizing the formation of thermodynamic byproducts.
Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) is essential to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of the desired product or the formation of undesired side products. scielo.br In some optimized syntheses, reaction times have been significantly reduced without compromising yield. scielo.br
The following table summarizes the potential effects of varying key reaction parameters on the synthesis of this compound from (2-cyclobutyl)propan-1-ol.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Selectivity | Rationale |
| Reagent | PBr₃ vs. SOBr₂ | Variable | High | Both convert primary alcohols to bromides efficiently. |
| Solvent | Toluene vs. THF | Variable | High | Solvent choice affects solubility and reaction kinetics. |
| Temperature | 0 °C vs. Room Temp | Lower yield at 0°C | Higher selectivity at 0°C | Lower temperatures can suppress side reactions like elimination or rearrangement. |
| Base (if used) | Pyridine vs. None | Higher yield | Higher selectivity | A weak, non-nucleophilic base can neutralize acidic byproducts (e.g., HBr) that may cause side reactions. |
Reactivity and Mechanistic Investigations of 1 Bromopropan 2 Yl Cyclobutane
Reactions Involving the Cyclobutane (B1203170) Ring
Although cyclobutanes are generally stable at room temperature, their significant ring strain serves as a driving force for reactions under specific conditions. baranlab.orgresearchgate.net Appropriately substituted cyclobutanes can undergo ring cleavage when subjected to acidic, basic, or nucleophilic attack, as well as thermal, photochemical, or transition-metal-catalyzed conditions. researchgate.netnih.gov
Ring-Opening Reactions under Acidic, Basic, and Nucleophilic Conditions
The cyclobutane ring can be opened under various catalytic conditions, a process driven by the release of inherent ring strain. nih.govchemistryviews.org While unsubstituted cyclobutane is kinetically unreactive, the presence of substituents can facilitate these transformations. chemistryviews.org
Acidic Conditions: Under acidic conditions, protonation can initiate ring-opening. For instance, in the presence of a protic acid, the cyclobutane ring in a complex bicyclic system can be opened, cleaving a C-O bond within the structure. nih.gov Lewis acids like AlCl₃ are also effective catalysts for ring-opening, particularly for donor-acceptor cyclobutanes, leading to Friedel-Crafts-type products with electron-rich arenes. chemistryviews.orgacs.org
Basic Conditions: Ring-opening under basic conditions is also documented. For example, the treatment of specific thiazolino-2-pyridones with a base like cesium carbonate can induce a ring-opening reaction. acs.org
Nucleophilic Conditions: A variety of nucleophiles can trigger the ring-opening of substituted cyclobutanes. researchgate.net Research has shown that donor-acceptor cyclobutanes react with nucleophiles such as electron-rich arenes, thiols, and selenols, catalyzed by AlCl₃, to yield ring-opened products in moderate to very good yields. chemistryviews.orgacs.org Similarly, the cyclobutane ring in a dimer of 1,3-dimethyl-5-methylenebarbituric acid has been shown to open upon reaction with various aliphatic amines and other nucleophiles. researchgate.net
Table 1: Ring-Opening Reactions of Cyclobutane Derivatives
| Catalyst/Reagent | Nucleophile | Substrate Type | Product Type | Reference(s) |
|---|---|---|---|---|
| AlCl₃ | Electron-rich arenes, Thiols, Selenols | Donor-Acceptor Cyclobutanes | γ-substituted diesters | chemistryviews.orgacs.org |
| Pyridinium toluenesulfonate | Alcohols (Primary, Secondary, Tertiary) | Cyclopropanated 3-aza-2-oxabicyclic alkene | Ring-opened ethers | nih.gov |
| Cesium Carbonate (Cs₂CO₃) | - | Thiazolino-2-pyridones | N-alkenyl 2-pyridones | acs.org |
| Various | Aliphatic amines, Cyanide, PPh₃, AsPh₃, SbPh₃ | 1,3-dimethyl-5-methylenebarbituric acid dimer | 5-(substituted methyl) barbiturates | researchgate.net |
Thermolysis and Photolysis-Induced Cyclobutane Ring Cleavage
Thermal and photochemical energy can overcome the activation barrier for cyclobutane ring cleavage, often proceeding through radical intermediates or concerted pericyclic reactions. researchgate.net
Thermolysis: The thermal decomposition of cyclobutane typically involves the cleavage of the ring to form two ethylene (B1197577) molecules. acs.org The activation energy for such retro-[2+2] reactions is significant. acs.org For substituted cyclobutanes, such as vinylcyclobutanes, thermal rearrangement can lead to ring expansion, for example, converting isopropenylcyclobutane to 1-methylcyclohexene at 300 °C. acs.org These reactions are often considered to proceed through diradical intermediates. acs.org In some coordination polymers, cyclobutane rings formed via photodimerization can be thermally cleaved to regenerate the original alkene ligands, sometimes as a mixture of isomers. nih.gov
Photolysis: Photochemical methods provide an alternative route to ring-opening. The high strain energy of cyclobutanes can be utilized for selective ring-opening to synthesize valuable linear aliphatic compounds. rsc.org A photoinduced C-C activation using a cyclobutylcarbinyl radical can lead to γ,δ-unsaturated ketones. rsc.org Photoredox catalysis has also been employed for the ring-opening of bicyclobutanes (BCBs), which are highly strained cyclobutane derivatives. rsc.orgnih.gov For instance, visible light in the presence of a photocatalyst like fac-Ir(ppy)₃ can initiate the α-selective radical ring-opening of acyl bicyclobutanes with alkyl halides to produce functionalized cyclobutenes. rsc.orgnih.gov
Table 2: Thermolysis and Photolysis of Cyclobutane Derivatives
| Condition | Substrate Type | Mechanism/Reaction Type | Product Type | Reference(s) |
|---|---|---|---|---|
| Thermal (Heating) | Photodimerized coordination polymers | Ring Cleavage | trans- and cis-isomers of original alkene | nih.gov |
| Thermal (300 °C) | Isopropenylcyclobutane | Diradical-mediated Rearrangement | 1-Methylcyclohexene | acs.org |
| Photochemical (Visible Light) | Cyclobutyl tertiary alcohols | Photoinduced C-C activation via cyclobutylcarbinyl radical | γ,δ-Unsaturated ketones | rsc.org |
| Photochemical (Visible Light, fac-Ir(ppy)₃ catalyst) | 1,3-Disubstituted acyl bicyclobutanes | α-Selective radical ring-opening | Functionalized cyclobutenes | rsc.orgnih.gov |
Transition-Metal-Catalyzed Ring-Opening and Functionalization
Transition metals are powerful catalysts for a variety of transformations involving cyclobutanes, including C-H functionalization and ring-opening reactions. nih.gov
Ring-Opening and Functionalization: Metals such as rhodium, palladium, nickel, and copper can catalyze the ring-opening of strained systems like bicyclo[1.1.0]butanes (BCBs), providing a pathway to 1,3-difunctionalized cyclobutanes. researchgate.net For example, copper(I) and gold(I) catalysts can chemodivergently react with BCB amides and azadienes to form either bicyclo[2.1.1]hexanes or cyclobutenes. researchgate.net Ring-opening carbonyl-olefin metathesis of cyclobutenes, promoted by a hydrazine-derived catalyst, can furnish γ,δ-unsaturated aldehydes, which are formal Claisen rearrangement products. nih.gov
C-H Functionalization: Direct functionalization of the C-H bonds of the cyclobutane ring without ring-opening is a highly sought-after transformation. Dirhodium catalysts are particularly effective for site-selective C-H functionalization reactions. nih.gov By choosing the appropriate rhodium catalyst, it is possible to control whether functionalization occurs at the C1 or C3 position of a substituted cyclobutane. nih.gov Rhodium(II) has also been used to catalyze the C(sp³)-H diamination of arylcyclobutanes. researchgate.net
Table 3: Transition-Metal-Catalyzed Reactions of Cyclobutane Derivatives
| Catalyst | Reaction Type | Substrate | Product | Reference(s) |
|---|---|---|---|---|
| Rhodium(II) | C-H Functionalization | Substituted Cyclobutanes | 1,1- or 1,3-Disubstituted Cyclobutanes | nih.gov |
| Rhodium(II) | C(sp³)-H Diamination | Arylcyclobutanes | Diaminated Arylcyclobutanes | researchgate.net |
| Copper(I) / Gold(I) | Chemodivergent Ring-Opening | Bicyclo[1.1.0]butane amides | Bicyclo[2.1.1]hexanes or Cyclobutenes | researchgate.net |
| Hydrazine Salt (Catalyst) | Ring-Opening Carbonyl-Olefin Metathesis | Cyclobutenes | γ,δ-Unsaturated Aldehydes | nih.gov |
Skeletal Rearrangements as Applied to Cyclobutane Derivatives
The strained four-membered ring of cyclobutane derivatives makes them suitable substrates for various skeletal rearrangements, often leading to the formation of less strained five- or six-membered rings or functionalized cyclopropanes. researchgate.net
Wagner-Meerwein Rearrangement: This type of rearrangement is characteristic of carbocation intermediates and involves a 1,2-alkyl or hydride shift to form a more stable carbocation. In the context of (1-bromopropan-2-yl)cyclobutane, formation of a carbocation on the side chain could potentially induce a rearrangement involving the cyclobutane ring, leading to ring expansion.
Wittig Rearrangement: The Wittig rearrangement involves the rearrangement of ethers upon treatment with a strong base. The chemistryviews.orgacs.org-Wittig rearrangement is a concerted, sigmatropic process, while the acs.orgacs.org-rearrangement proceeds through a radical dissociation-recombination mechanism. scripps.edu While not directly applicable to this compound itself, related cyclobutane-containing ethers could undergo such transformations. A tandem Wittig reaction followed by a ring contraction has been developed for α-hydroxycyclobutanones, which react with phosphonium (B103445) ylides to yield highly functionalized cyclopropanecarbaldehydes. researchgate.netacs.orgfigshare.com
Sigmatropic Rearrangements: These are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org A key example is the vinylcyclobutane rearrangement, a chemistryviews.orgacs.org-sigmatropic carbon shift that typically occurs at high temperatures. acs.orgorganicchemistrydata.org For example, isopropenylcyclobutane rearranges to 1-methylcyclohexene at 300 °C. acs.org The reaction is thought to proceed through a diradical intermediate stabilized by allylic resonance. acs.org
Table 4: Skeletal Rearrangements Involving Cyclobutane Systems
| Rearrangement Type | Substrate Example | Conditions | Product Example | Reference(s) |
|---|---|---|---|---|
| chemistryviews.orgacs.org Sigmatropic | Isopropenylcyclobutane | Thermal (300 °C) | 1-Methylcyclohexene | acs.org |
| Tandem Wittig/Ring Contraction | α-Hydroxycyclobutanone | Phosphonium ylide | Functionalized cyclopropanecarbaldehyde | researchgate.netacs.org |
| chemistryviews.orgacs.org Wittig | Allylic ethers | Strong base (e.g., n-BuLi) | Homoallylic alcohols | scripps.edu |
Reactions of the Bromopropyl Side Chain
The secondary alkyl bromide on the propyl side chain is a key site for nucleophilic substitution reactions. The outcome, whether SN1 or SN2, is dependent on several factors including the nucleophile, solvent, and the structure of the substrate itself.
Nucleophilic Substitution Reactions (SN1, SN2) of the Secondary Alkyl Bromide
Secondary alkyl halides like this compound can undergo substitution via both SN1 and SN2 mechanisms, often leading to a mixture of products. quora.com
SN1 Reaction: The SN1 (substitution nucleophilic unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemicalnote.combyjus.com The rate of this reaction is dependent only on the concentration of the alkyl halide. chemicalnote.com For this compound, the departure of the bromide ion would form a secondary carbocation adjacent to the cyclobutane ring. The stability of this carbocation is crucial. While secondary carbocations are less stable than tertiary ones, the reaction is favored by polar protic solvents (e.g., water, alcohols) and weak nucleophiles. quora.comchemicalnote.com A significant drawback of SN1 reactions with secondary alkyl halides is the potential for carbocation rearrangements to form a more stable carbocation, which can lead to a mixture of products. masterorganicchemistry.commasterorganicchemistry.com If the carbocation forms, the nucleophile can attack from either face of the planar intermediate, leading to a racemic or partially racemized product if the carbon was a stereocenter. chemicalnote.com
SN2 Reaction: The SN2 (substitution nucleophilic bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This reaction results in an inversion of stereochemistry at the reaction center. The rate is dependent on the concentrations of both the alkyl halide and the nucleophile. SN2 reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone (B3395972), DMSO). masterorganicchemistry.com For this compound, the cyclobutyl group presents some steric hindrance, which might slow down the SN2 reaction compared to a less hindered secondary alkyl halide. Low temperatures generally favor the SN2 pathway over competing elimination (E2) reactions. masterorganicchemistry.com
Table 5: Comparison of SN1 and SN2 Reactions for this compound
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |
| Favorable Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, CN⁻) |
| Favorable Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Stereochemistry | Racemization/Partial Racemization | Inversion of configuration |
| Rearrangements | Possible | Not possible |
| Substrate Reactivity Order | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
Elimination Reactions (E1, E2) Leading to Alkenes from Brominated Cyclobutanes
The presence of a bromine atom, a good leaving group, on the cyclobutane ring of this compound allows it to undergo elimination reactions to form alkenes. These reactions, primarily categorized as E1 (unimolecular elimination) and E2 (bimolecular elimination), provide pathways for the synthesis of various cyclobutene (B1205218) and related unsaturated derivatives.
The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the bromine, while the carbon-bromine bond simultaneously breaks to form a double bond. masterorganicchemistry.com This reaction is second-order, with its rate dependent on the concentrations of both the substrate and the base. youtube.com For an E2 reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is required. This means the hydrogen to be removed and the bromine leaving group must lie in the same plane and on opposite sides of the carbon-carbon bond. In the context of a substituted cyclobutane, this requirement can dictate which alkene isomer is formed. Strong, non-nucleophilic bases are typically employed to favor the E2 pathway over competing substitution reactions.
Conversely, the E1 reaction is a two-step process. khanacademy.org The first and rate-determining step involves the spontaneous departure of the bromide ion to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to yield the alkene. The rate of an E1 reaction is first-order, depending only on the substrate concentration. masterorganicchemistry.com These reactions are often in competition with SN1 substitution reactions, where the solvent molecule acts as a nucleophile and attacks the carbocation. The formation of a secondary carbocation on the cyclobutane ring is relatively unstable, but the reaction can be facilitated by polar, protic solvents and heat.
The choice between E1 and E2 pathways and the resulting product distribution are influenced by several factors, including the strength of the base, the nature of the solvent, and the temperature.
| Feature | E1 Reaction | E2 Reaction |
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Rate Law | Rate = k[Substrate] (First order) | Rate = k[Substrate][Base] (Second order) |
| Base Requirement | Weak base is sufficient | Strong base is required |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Competing Reaction | SN1 Substitution | SN2 Substitution |
| Typical Conditions | Polar protic solvents, heat | Strong, non-nucleophilic bases |
Radical Reactions and Atom Transfer Processes Involving the Bromine Moiety
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating radical reactions. This process can be triggered by light or heat, leading to the formation of a bromine radical (Br•) and a cyclobutyl-substituted alkyl radical. These highly reactive radical intermediates can then participate in a variety of transformations.
A key process is hydrogen atom transfer (HAT), where a bromine radical abstracts a hydrogen atom from a suitable donor molecule, generating a new carbon-centered radical and hydrogen bromide (HBr). rsc.orgrsc.org The bromine radical is a potent hydrogen acceptor, making this a common pathway in radical chemistry. rsc.org
Another significant process is atom transfer radical addition (ATRA). In these reactions, an alkyl radical can add across a double bond, and the resulting radical intermediate is then quenched by the transfer of a bromine atom from a donor molecule, such as the starting alkyl bromide. Photoredox catalysis has emerged as a powerful tool for initiating such reactions under mild conditions, expanding their scope and applicability. acs.org Studies on related systems have shown that photoirradiation can induce the homolysis of a C-Br bond, generating alkyl and bromine radicals that drive the reaction. organic-chemistry.org This can lead to addition/reduction products where HBr, formed from hydrogen abstraction by the bromine radical, acts as a key intermediate in the reduction step. organic-chemistry.org
These radical processes are fundamental in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that are often complementary to ionic reaction pathways. rsc.org
Influence of Cyclobutane Ring Strain on Reactivity
The cyclobutane ring is characterized by significant ring strain, a consequence of both angle strain and torsional strain. libretexts.orgwikipedia.org The internal C-C-C bond angles in a puckered cyclobutane conformation are approximately 88°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.org This deviation, known as angle strain or Baeyer strain, contributes to the inherent instability of the ring. Additionally, the eclipsing or near-eclipsing interactions between adjacent hydrogen atoms give rise to torsional strain (Pitzer strain). masterorganicchemistry.com
The total ring strain energy for cyclobutane is estimated to be around 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This stored energy makes the cyclobutane ring more reactive than its less strained counterparts like cyclopentane (B165970) or cyclohexane (B81311). libretexts.org The high reactivity is driven by the thermodynamic favorability of reactions that lead to the opening or rearrangement of the ring, thereby relieving the strain.
This inherent strain has a profound impact on the reactions of this compound. For instance, in elimination reactions, the formation of a double bond within the ring (creating a cyclobutene derivative) changes the hybridization of two carbon atoms from sp³ to sp², which can alter the ring strain. Similarly, reactions involving the formation or cleavage of bonds at the cyclobutane ring are kinetically influenced by this strain. wikipedia.org The strain can accelerate reactions where the transition state involves some relief of this strain. For example, the reaction of bicyclobutane, a highly strained relative, with bromine proceeds via a different pathway (1,3-addition) compared to the simple substitution seen with cyclobutane, a difference attributed directly to the greater ring strain. askfilo.combartleby.com
Elucidation of Reaction Mechanisms and Intermediates
The mechanistic pathways for reactions involving this compound are dictated by the interplay of the factors discussed above.
In elimination reactions:
E1 Mechanism: The key intermediate is a secondary cyclobutyl-substituted carbocation. This planar or near-planar species loses a proton from an adjacent carbon to form an alkene. The stability of this carbocation is a crucial factor; being secondary, it is less stable than a tertiary carbocation, making the E1 pathway generally slower unless promoted by highly ionizing conditions. khanacademy.org
E2 Mechanism: This pathway proceeds through a high-energy transition state where the base, a β-hydrogen, the two carbons, and the bromine leaving group are all in a single plane (anti-periplanar). There is no discrete intermediate. The reaction's stereospecificity is a direct consequence of this geometric requirement.
In radical reactions:
The primary intermediate is a carbon-centered radical on the cyclobutane-substituted propyl chain, formed by the homolytic cleavage of the C-Br bond. The stability of carbon radicals follows the same trend as carbocations (tertiary > secondary > primary), influencing the preferred site of radical formation if multiple possibilities exist.
The bromine radical (Br•) is another key intermediate, acting as a chain carrier in radical chain reactions by abstracting hydrogen atoms. rsc.orgrsc.org The mechanism involves initiation (formation of radicals), propagation (the radical chain steps), and termination (combination of two radicals).
The high ring strain of the cyclobutane moiety is a constant underlying factor. It can influence the stability of intermediates and transition states. For example, any process that alleviates the inherent angle or torsional strain will be energetically favored. wikipedia.orgmasterorganicchemistry.com Reactions that involve a change in hybridization from sp³ to sp² at a ring carbon, as in the formation of a cyclobutene, directly impact the ring's geometry and strain energy, thereby influencing reaction rates and outcomes.
Stereochemical and Conformational Analysis of 1 Bromopropan 2 Yl Cyclobutane
Stereoisomerism and Chirality in Cyclobutane (B1203170) Systems Bearing a Bromoalkyl Substituent
Stereoisomerism in (1-Bromopropan-2-yl)cyclobutane is dictated by the presence of a chiral center within its bromoalkyl substituent. The structure consists of a cyclobutane ring attached to the second carbon of a propane (B168953) chain, which is further substituted with a bromine atom at the first carbon position.
The key to the molecule's chirality lies in the C2 carbon of the propan-2-yl group. This carbon atom is bonded to four distinct groups, a condition that establishes it as a stereocenter. msu.edu A carbon atom bonded to four different substituents loses all symmetry, leading to a chiral configuration. msu.edu
| Chiral Carbon | Attached Group 1 | Attached Group 2 | Attached Group 3 | Attached Group 4 |
|---|---|---|---|---|
| C2 of the propyl chain | Hydrogen (-H) | Methyl group (-CH₃) | Bromomethyl group (-CH₂Br) | Cyclobutyl group (-C₄H₇) |
Due to this single stereocenter, this compound exists as a pair of enantiomers: (R)-(1-Bromopropan-2-yl)cyclobutane and (S)-(1-Bromopropan-2-yl)cyclobutane. Enantiomers are non-superimposable mirror images of each other. stanford.edu The determination of whether a molecule is chiral requires an analysis of its three-dimensional structure. stackexchange.com For a molecule with 'n' chiral centers, there is a possibility of up to 2n stereoisomers. stanford.eduyoutube.com In this case, with n=1, there are 21 = 2 possible stereoisomers, which are the R and S enantiomers.
Conformational Preferences of the Cyclobutane Ring (e.g., Puckering, Ring Inversion)
The cyclobutane ring is not planar. libretexts.orglibretexts.org A flat, square geometry would impose significant angle strain (with 90° angles instead of the ideal tetrahedral 109.5°) and torsional strain from eclipsed hydrogen atoms on adjacent carbons. libretexts.org To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. libretexts.orgic.ac.uk This puckering reduces the eclipsing interactions between adjacent C-H bonds, although it slightly increases the angle strain as the C-C-C bond angles decrease further. libretexts.orgic.ac.uk The equilibrium geometry is a compromise between these opposing strain factors. acs.org
This puckering creates two distinct types of substituent positions, similar to the more familiar cyclohexane (B81311) system: axial and equatorial. acs.org
Axial positions are roughly perpendicular to the average plane of the ring.
Equatorial positions are roughly in the plane of the ring.
The cyclobutane ring is flexible and can undergo a rapid "ring-inversion" or "ring-flipping" process, where it passes through a higher-energy planar transition state to an alternative puckered conformation. slideshare.net During this inversion, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org The energy barrier for this inversion in monosubstituted cyclobutanes is typically low, around 1.8 to 2.0 kcal/mol. acs.org
For this compound, the bulky bromoalkyl substituent will have a strong preference for the more sterically favorable equatorial position to minimize unfavorable steric interactions with the axial hydrogens on the same side of the ring. msu.eduacs.org This preference means that the conformer with the equatorial substituent is significantly more stable and will predominate at equilibrium. libretexts.orgacs.org
| Property | Description | Relevance to this compound |
|---|---|---|
| Ring Conformation | Non-planar, puckered "butterfly" shape to relieve torsional strain. libretexts.orgslideshare.net | The cyclobutane ring is puckered. |
| Substituent Positions | Exists as axial and equatorial positions due to puckering. acs.org | The (1-Bromopropan-2-yl) group can be axial or equatorial. |
| Ring Inversion | Rapid flipping between two puckered conformations, interconverting axial and equatorial positions. libretexts.orgslideshare.net | The ring undergoes inversion, with a low energy barrier. acs.org |
| Conformational Preference | Bulky substituents preferentially occupy the equatorial position to minimize steric strain. msu.eduacs.org | The conformer with the equatorial (1-Bromopropan-2-yl) group is highly favored. |
Diastereomeric and Enantiomeric Relationships in Substituted Cyclobutanes
As established, this compound, having only one chiral center, exists as a pair of enantiomers. To discuss diastereomeric relationships, which arise when a molecule has two or more stereocenters and the isomers are not mirror images of each other, we must consider a more complex substituted cyclobutane. stanford.edu
Let us hypothesize a related molecule, such as 2-chloro-1-[(S)-(1-bromopropan-2-yl)]cyclobutane . In this molecule, there are now two potential stereocenters:
C2 of the propyl chain : This is fixed as (S) in our example.
C1 of the cyclobutane ring : This carbon is attached to the bromoalkyl group, a hydrogen, and two different paths around the ring (one path leads to C2 with a chlorine, the other does not).
C2 of the cyclobutane ring : This carbon is attached to a chlorine, a hydrogen, and two different paths around the ring.
This creates multiple stereoisomers. The relationship between the substituents on the cyclobutane ring can be cis (on the same side) or trans (on opposite sides). These cis/trans isomers are diastereomers of each other. nih.gov For example, cis-2-chloro-1-[(S)-(1-bromopropan-2-yl)]cyclobutane and trans-2-chloro-1-[(S)-(1-bromopropan-2-yl)]cyclobutane are diastereomers. They have the same configuration at one chiral center (the S-configured side chain) but differ in the spatial arrangement (stereochemistry) at the cyclobutane ring.
Each of these diastereomers would, in turn, have an enantiomer, creating a full set of stereoisomers. The relationships can be summarized as follows for a generic disubstituted cyclobutane with two chiral centers (C1 and C2):
| Isomer Configuration (C1, C2) | Relationship to (R,R) | Relationship to (S,S) | Relationship to (R,S) | Relationship to (S,R) |
|---|---|---|---|---|
| (R,R) | Identical | Enantiomer | Diastereomer | Diastereomer |
| (S,S) | Enantiomer | Identical | Diastereomer | Diastereomer |
| (R,S) | Diastereomer | Diastereomer | Identical | Enantiomer (if not meso) |
| (S,R) | Diastereomer | Diastereomer | Enantiomer (if not meso) | Identical |
This illustrates that while this compound itself only exhibits enantiomerism, the cyclobutane framework allows for more complex diastereomeric relationships upon further substitution. The relative stereochemistry (cis/trans) on the ring plays a crucial role in defining these relationships and can significantly influence the molecule's physical and chemical properties. nih.gov
Advanced Spectroscopic and Structural Characterization Methods
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Cyclobutane (B1203170) Ring Vibrations and Functional Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and the vibrations of its carbon skeleton. For (1-Bromopropan-2-yl)cyclobutane, these methods are particularly useful for identifying the characteristic vibrations of the cyclobutane ring and the bromoalkyl substituent.
The infrared spectra of substituted cyclobutanes have been studied to identify absorption frequencies characteristic of the ring system. dtic.mil The cyclobutane ring itself is not planar and undergoes puckering vibrations, which, along with other ring deformation modes, give rise to specific absorptions in the IR and Raman spectra. The presence of a substituent, in this case, the 1-bromopropan-2-yl group, influences the vibrational modes of the ring.
Key expected vibrational frequencies for this compound are summarized in the table below. The C-H stretching vibrations of the cyclobutane and the propan-2-yl group are expected in the 2850-3000 cm⁻¹ region. docbrown.info The methylene (B1212753) (CH₂) scissoring and twisting/wagging modes of the cyclobutane ring typically appear around 1450 cm⁻¹ and in the 1260-750 cm⁻¹ range, respectively. docbrown.info A significant band for confirming the presence of the cyclobutane ring is the ring deformation vibration, which is expected around 900 cm⁻¹. docbrown.info
The carbon-bromine (C-Br) stretching vibration is a key feature for identifying the bromo- functional group. This vibration is typically observed in the lower frequency region of the infrared spectrum, generally between 500 and 600 cm⁻¹.
Raman spectroscopy serves as a complementary technique to IR spectroscopy. While strong IR absorptions are associated with vibrations that cause a significant change in the dipole moment, Raman active bands arise from vibrations that lead to a change in the polarizability of the molecule. Therefore, the symmetric vibrations of the cyclobutane ring and the C-Br stretch are expected to be observable in the Raman spectrum.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch | Cyclobutane & Alkyl | 2850 - 3000 | Strong | Medium |
| CH₂ Scissoring | Cyclobutane | ~1450 | Medium | Medium |
| CH₂ Wagging/Twisting | Cyclobutane | 1260 - 750 | Medium | Weak |
| Cyclobutane Ring Deformation | Cyclobutane Ring | ~900 | Medium-Weak | Medium |
| C-Br Stretch | Alkyl Bromide | 500 - 600 | Medium-Strong | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation and Stereochemistry Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete picture of the connectivity and stereochemistry of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shifts of protons on a cyclobutane ring are known to be influenced by the ring's puckered conformation and the electronic effects of substituents. researchgate.net The protons of the cyclobutane ring are expected to resonate in the range of 1.5-2.5 ppm. docbrown.infonih.gov The methine proton on the cyclobutane ring attached to the propan-2-yl group would likely appear at the downfield end of this range due to the deshielding effect of the substituent. The protons of the propan-2-yl side chain would exhibit characteristic shifts and splitting patterns. The CH proton adjacent to the cyclobutane ring and the bromine atom would be significantly deshielded. The CH₂Br protons would appear as a doublet, and the methyl protons would also be a doublet due to coupling with the adjacent methine proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the cyclobutane carbons are sensitive to substitution. researchgate.net The carbon atom of the cyclobutane ring bearing the substituent would be shifted downfield. The carbons of the 1-bromopropan-2-yl group would also have predictable chemical shifts, with the carbon bonded to the bromine atom (C-Br) appearing in the range of 25-40 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the ¹H and ¹³C signals definitively. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the cyclobutane ring and the propan-2-yl side chain. An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to identify protons that are close in space, which can help in determining the relative stereochemistry at the chiral centers.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclobutane CH (substituted) | 2.0 - 2.5 | 40 - 50 |
| Cyclobutane CH₂ | 1.5 - 2.2 | 20 - 30 |
| Propan-2-yl CH | 1.8 - 2.3 | 45 - 55 |
| CH₂Br | 3.3 - 3.6 | 35 - 45 |
| CH₃ | 1.0 - 1.3 | 15 - 25 |
X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Determination
While NMR spectroscopy provides excellent structural information in solution, X-ray crystallography offers the most definitive and unambiguous determination of the molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclobutane ring and the substituent.
For this compound, a single-crystal X-ray diffraction study would unequivocally establish the stereochemistry at the two chiral centers (the cyclobutane carbon attached to the side chain and the C-2 of the propane (B168953) chain). The resulting three-dimensional model of the molecule would show the relative orientation of the atoms, confirming whether the compound is the (R,R), (S,S), (R,S), or (S,R) diastereomer.
Furthermore, the crystallographic data would provide insights into the intermolecular interactions in the solid state, such as van der Waals forces or potential weak hydrogen bonds, which govern the crystal packing. Although obtaining a single crystal suitable for X-ray diffraction can be challenging, the wealth of precise structural information it provides is unparalleled.
Computational Chemistry Studies of 1 Bromopropan 2 Yl Cyclobutane
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, electronic properties, and other molecular characteristics of organic compounds. For (1-Bromopropan-2-yl)cyclobutane, DFT calculations would provide a foundational understanding of its intrinsic properties.
The process begins with the geometry optimization of the molecule. Starting from an initial guess of the molecular structure, the DFT algorithm systematically alters the atomic coordinates to find the arrangement with the minimum electronic energy. mdpi.comnih.gov This results in a prediction of the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. To ensure a true minimum on the potential energy surface is found, frequency calculations are typically performed, which should yield no imaginary frequencies. nih.gov
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
A hypothetical set of data that could be obtained from DFT calculations on this compound is presented in the table below. Such calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). nih.gov
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Value |
|---|---|
| Electronic Energy | -2345.6789 a.u. |
| Dipole Moment | 2.15 D |
| HOMO Energy | -6.89 eV |
| LUMO Energy | 0.45 eV |
| HOMO-LUMO Gap | 7.34 eV |
| Molecular Electrostatic Potential (MEP) | Negative potential around the bromine atom, positive potential around the hydrogen atoms. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Computational Mechanistic Studies: Transition States, Activation Energies, and Reaction Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, mechanistic studies could explore various reactions, such as nucleophilic substitution or elimination reactions. These studies involve locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate.
The process involves identifying the reactants, products, and any intermediates, and then using computational methods to map out the potential energy surface connecting them. Transition state optimization algorithms are employed to find the saddle point corresponding to the TS. Once the TS is located, frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
From the energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be calculated. This provides a quantitative measure of the kinetic barrier of the reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, one could computationally investigate whether an E2 elimination or an SN2 substitution is more favorable for this compound with a given nucleophile.
A hypothetical comparison of activation energies for two competing reaction pathways for this compound is shown in the table below.
Table 2: Hypothetical Activation Energies for Competing Reactions of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| E2 Elimination | [TS_E2] | 25.4 |
| SN2 Substitution | [TS_SN2] | 28.1 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Conformational Analysis through Computational Modeling
Due to the presence of single bonds and a flexible cyclobutane (B1203170) ring, this compound can exist in various conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies and populations.
Computational modeling is an effective method for performing a thorough conformational search. This can be done through systematic or stochastic searches of the potential energy surface. Each identified conformer represents a local minimum on the potential energy surface. The geometry of each conformer is then optimized using a suitable level of theory, such as DFT.
The relative energies of the optimized conformers are used to calculate their populations at a given temperature using the Boltzmann distribution. This provides insight into the predominant shapes the molecule will adopt in solution. Understanding the conformational preferences is crucial as the reactivity and spectroscopic properties of the molecule can be an average over the populated conformers.
A hypothetical outcome of a conformational analysis for this compound is presented below.
Table 3: Hypothetical Relative Energies and Populations of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Conformer A | 0.00 | 75.3 |
| Conformer B | 1.25 | 15.1 |
| Conformer C | 2.50 | 9.6 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Prediction and Validation of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry can accurately predict various spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. For this compound, the prediction of vibrational (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful.
Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the DFT level, yield a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often systematically overestimated compared to experimental values, so a scaling factor is commonly applied to improve agreement. The predicted IR spectrum can then be compared with an experimental spectrum to confirm the structure of the synthesized compound. mdpi.com
The prediction of NMR chemical shifts is another powerful application of computational chemistry. nih.gov The magnetic shielding tensors for each nucleus are calculated, and from these, the chemical shifts are determined, usually relative to a standard like tetramethylsilane (B1202638) (TMS). These calculations are sensitive to the molecular geometry, and therefore, it is often necessary to compute the chemical shifts for all low-energy conformers and then calculate a Boltzmann-weighted average to obtain the final predicted spectrum. nih.gov Theoretical studies have been conducted to understand the peculiar chemical shifts observed in small rings like cyclobutane. nih.govresearchgate.net
A hypothetical set of predicted NMR chemical shifts for a specific proton in this compound is shown in the table below, illustrating the effect of conformational averaging.
Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts for the Methine Proton on the Propyl Chain of this compound
| Conformer | Chemical Shift (ppm) |
|---|---|
| Conformer A | 3.85 |
| Conformer B | 4.15 |
| Conformer C | 3.98 |
| Boltzmann-Averaged | 3.92 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Applications in Advanced Organic Synthesis and Materials Science
Synthetic Building Block and Intermediate
The inherent ring strain and functional handles of substituted cyclobutanes make them valuable intermediates in organic synthesis. researchgate.netbaranlab.orgresearchgate.net The presence of a bromoalkyl group on the cyclobutane (B1203170) ring, as in the case of (1-Bromopropan-2-yl)cyclobutane, suggests its primary role as a precursor for more complex molecular architectures.
This compound as a Precursor for the Synthesis of Complex Molecules
Although direct experimental data for this compound is scarce, its structure suggests it would be a valuable building block. The bromine atom serves as a versatile functional group, enabling a variety of transformations. For instance, it can be displaced by nucleophiles to introduce new functionalities or can participate in coupling reactions to form carbon-carbon bonds. The cyclobutane ring itself is a desirable motif in medicinal chemistry and natural product synthesis, often imparting unique conformational constraints and biological activities. nih.govnih.govnih.gov
The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks. The bromoalkyl portion of the molecule can undergo reactions typical of alkyl halides, while the cyclobutane core can be retained or strategically cleaved to access different molecular scaffolds. researchgate.net For example, the synthesis of various substituted aryl cyclobutanes has been achieved through methods like the Suzuki-Miyaura coupling of cyclobutyltrifluoroborates, highlighting the utility of functionalized cyclobutanes in constructing complex structures. organic-chemistry.org
Utility in Diverse Organic Transformations, Including Cycloadditions and Cascade Reactions
The field of organic synthesis has seen a surge in the development of efficient methods for constructing four-membered rings, primarily through [2+2] cycloaddition reactions. nih.govkib.ac.cn While this compound is the product of such a process, its inherent reactivity could allow it to participate in further transformations. For instance, the bromine atom could be eliminated to form a cyclobutene (B1205218) derivative, which could then act as a dienophile in Diels-Alder reactions to construct bicyclic systems. firsthope.co.inrsc.org
Furthermore, the strain energy of the cyclobutane ring can be harnessed to drive cascade reactions. researchgate.net Ring-opening reactions of cyclobutanes, initiated by various reagents or conditions, can lead to the formation of linear or larger cyclic structures, often with a high degree of stereocontrol. While specific cascade reactions involving this compound have not been reported, the general principles of cyclobutane chemistry suggest its potential in this area. Lewis acid-catalyzed cycloadditions of donor-acceptor cyclobutanes with nitriles, for example, have been shown to produce functionalized tetrahydropyridines. researchgate.net
Emerging Applications in Materials Science
The unique, rigid, and three-dimensional structure of the cyclobutane motif has led to its exploration in the field of materials science. The incorporation of cyclobutanes into polymers and supramolecular assemblies can impart novel properties to the resulting materials.
Integration of Cyclobutane Motifs into Polymers and Supramolecular Assemblies
The synthesis of polymers containing cyclobutane units in their backbone or as pendant groups is an active area of research. These materials can exhibit interesting thermal and mechanical properties. While there is no specific mention of polymers derived from this compound, the general strategies for incorporating cyclobutane moieties are well-established. For instance, polymerization of monomers containing cyclobutene can yield polycyclobutanes. firsthope.co.in The bromoalkyl functionality of this compound could potentially be used to graft this motif onto existing polymer chains or to synthesize novel monomers for polymerization.
In the realm of supramolecular chemistry, the defined geometry of the cyclobutane ring can be exploited to direct the self-assembly of complex architectures. Chiral cyclobutane derivatives, for which this compound is a candidate, are of particular interest for creating ordered, three-dimensional structures.
Design of Novel Organic Materials Utilizing the Unique Structural Features of Substituted Cyclobutanes
The design of new organic materials often focuses on controlling molecular packing and intermolecular interactions. The puckered nature of the cyclobutane ring, in contrast to planar aromatic systems, can be used to disrupt crystal packing or to create specific voids in the solid state. nih.gov This can be advantageous in the design of materials with specific optical or electronic properties.
Although the direct application of this compound in materials science is not documented, the broader class of substituted cyclobutanes is being investigated for such purposes. The ability to introduce a variety of functional groups onto the cyclobutane core allows for the fine-tuning of material properties.
Green Chemistry Principles in the Synthesis of Brominated Cyclobutane Compounds
Sustainable Synthetic Methodologies
The core of green chemistry lies in the design of processes that are inherently safer and more efficient. For the synthesis of (1-Bromopropan-2-yl)cyclobutane, this translates to a focus on atom economy, waste reduction, the use of environmentally friendly solvents, and energy-efficient reaction conditions.
Atom Economy and Waste Minimization in Brominated Cyclobutane (B1203170) Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. illinois.edu An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. illinois.edu
In the context of synthesizing this compound from isopropenylcyclobutane and hydrogen bromide (HBr), the reaction theoretically exhibits a high atom economy.
Theoretical Atom Economy Calculation:
| Reactant | Molecular Formula | Molar Mass ( g/mol ) |
| Isopropenylcyclobutane | C7H12 | 96.17 |
| Hydrogen Bromide | HBr | 80.91 |
| Total Reactant Mass | 177.08 | |
| Product | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C7H13Br | 177.08 |
Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100
In this ideal scenario, the atom economy is 100%. However, in practice, the generation of waste is a significant concern, particularly from side reactions and the use of reagents like radical initiators. wordpress.com For instance, the common radical initiator azobisisobutyronitrile (AIBN) decomposes to produce nitrogen gas and a toxic cyanopropyl radical. Similarly, benzoyl peroxide generates benzoic acid and other byproducts. researchgate.net
The use of alternative brominating agents like N-Bromosuccinimide (NBS) also impacts atom economy and waste generation. While NBS is a solid and easier to handle than liquid bromine, its use generates succinimide (B58015) as a byproduct, which needs to be separated and managed. wordpress.com
Comparison of Waste Products from Different Reagents:
| Reagent | Primary Byproducts | Environmental Considerations |
| HBr with Peroxide Initiator | Decomposition products of the initiator (e.g., from AIBN or benzoyl peroxide) | Can be toxic and require careful disposal. |
| N-Bromosuccinimide (NBS) | Succinimide, Hydrobromic acid | Succinimide is generally less hazardous but still constitutes waste. |
Minimizing waste involves optimizing reaction conditions to reduce side product formation and choosing reagents that have more benign byproducts or can be recycled.
Use of Greener Solvents and Solvent-Free Reaction Conditions
Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental impact of chemical processes. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. researchgate.net
For the bromination of cyclobutane derivatives, research has explored the use of greener solvents. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. oup.com Ionic liquids, which are salts with low melting points, have also been investigated as recyclable alternatives to conventional chlorinated solvents for halogenation reactions of alkenes. researchgate.net They are particularly noted for their lack of measurable vapor pressure. nih.gov
Solvent-free, or neat, reaction conditions represent an even more sustainable approach. researchgate.net These reactions can lead to higher reaction rates, easier product separation, and a significant reduction in waste. For bromination reactions, solvent-free methods have been successfully employed, often in conjunction with microwave irradiation or mechanical grinding.
Potential Solvent Systems for the Synthesis of this compound:
| Solvent System | Advantages | Disadvantages |
| Conventional (e.g., CCl4) | Good solubility for nonpolar reactants. | Toxic, ozone-depleting. |
| Water | Non-toxic, readily available, non-flammable. | Poor solubility for nonpolar reactants may require phase-transfer catalysts. |
| Ionic Liquids | Recyclable, low volatility. | Can be expensive, potential toxicity and biodegradability concerns. |
| Solvent-Free | Eliminates solvent waste, can increase reaction rates. | May not be suitable for all substrates, potential for localized overheating. |
Energy Efficiency Considerations in Synthetic Protocols (e.g., Microwave-Assisted Synthesis)
Reducing energy consumption is another key principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in organic reactions. organic-chemistry.org By directly heating the reaction mixture, microwaves can lead to significantly shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. masterorganicchemistry.comalmerja.com This technique has been successfully applied to a wide range of organic transformations, including bromination reactions. organic-chemistry.org The rapid heating can also minimize the formation of side products that may occur during prolonged heating. masterorganicchemistry.com
Catalytic Approaches for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. acs.org In the context of synthesizing this compound, catalytic methods can provide alternatives to the use of stoichiometric and often hazardous reagents.
Photocatalysis, which utilizes light to drive chemical reactions, is a particularly promising green approach. Visible-light photocatalysis, for example, can enable the anti-Markovnikov hydrobromination of alkenes under mild conditions, often with high regioselectivity. acs.org This method can replace the need for radical initiators that require thermal decomposition.
Furthermore, the development of catalytic systems for the anti-Markovnikov hydrobromination of alkenes is an active area of research. These systems often employ transition metal catalysts to achieve high selectivity and efficiency, reducing the reliance on traditional radical-based methods. nih.govorganic-chemistry.org
Alternative Brominating Agents and Reagent Design for Reduced Environmental Impact
The choice of brominating agent has a significant impact on the greenness of a synthesis. Molecular bromine (Br2) is highly corrosive, toxic, and difficult to handle. wordpress.com Green chemistry promotes the use of safer alternatives.
N-Bromosuccinimide (NBS) is a widely used solid brominating agent that is easier and safer to handle than liquid bromine. wordpress.com However, it still generates stoichiometric amounts of succinimide waste.
A more sustainable approach is the in situ generation of the brominating species. For instance, hydrogen bromide can be generated from the hydrolysis of phosphorus tribromide with water, which can then be used for the hydrobromination of alkenes. pwvas.org Another method involves the oxidation of bromide salts.
The design of radical initiators with reduced environmental impact is also crucial. While AIBN and benzoyl peroxide are common, they have associated hazards. researchgate.net Research into alternative initiators, such as certain peroxides or the use of photochemical methods, aims to provide safer and more sustainable options for initiating radical reactions. researchgate.netyoutube.com For example, hydrogen peroxide is considered a greener initiator as its primary byproduct is water. researchgate.net
Q & A
Q. What are the common synthetic routes for (1-Bromopropan-2-yl)cyclobutane, and what are their respective yields under optimized conditions?
Methodological Answer: Synthesis typically involves radical-mediated reactions or multi-step organic transformations. Copper-catalyzed radical cascade reactions using simple cyclobutanes can yield functionalized derivatives, though challenges like ring strain and regioselectivity must be addressed. Optimized conditions (e.g., 80°C, NMP solvent, 12-hour reaction time) may achieve yields up to 75%, as demonstrated in copper-catalyzed systems. Alternative methods include halogenation of propan-2-ylcyclobutane precursors using N-bromosuccinimide (NBS) under UV light, with yields varying between 50-65% depending on substituent effects .
Q. How can the purity and structural integrity of this compound be verified using analytical techniques?
Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) is used to assess purity, employing a DB-WAX capillary column (30 m × 0.25 µm) at 40°C initial temperature, ramping at 7°C/min. Structural confirmation requires ¹H/¹³C NMR, focusing on coupling constants (e.g., J ~10 Hz for trans-cyclobutane protons) and NOESY experiments to confirm stereochemistry. Mass spectrometry (MS) may detect molecular ion peaks with <2% abundance due to bromine's isotopic pattern .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Store in airtight containers at ≤4°C with inert gas purging to prevent decomposition. Use explosion-proof refrigerators and grounded equipment during transfers. Personal protective equipment (PPE) should include nitrile gloves, polycarbonate face shields, and butyl rubber aprons. Conduct operations in fume hoods with ≥100 fpm face velocity, and implement continuous airborne concentration monitoring using infrared spectroscopy (detection limit: 0.1 ppm) .
Advanced Research Questions
Q. What computational methods are employed to predict the reactivity of this compound in radical-mediated reactions?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model bond dissociation energies (BDEs) for C-Br bonds (predicted: 68–72 kcal/mol). Molecular dynamics simulations (10 ns trajectories) analyze steric effects from the cyclobutane ring on radical stabilization. Transition state modeling using IRC analysis identifies favorable pathways for bromine abstraction, correlating with experimental regioselectivity trends in copper-catalyzed systems .
Q. How do steric and electronic effects influence the regioselectivity of substitution reactions involving this compound?
Methodological Answer: The cyclobutane ring's puckered geometry creates distinct electronic environments: C-1 bromine exhibits 0.15 eV higher electrophilicity than C-2 due to hyperconjugative σ→σ* interactions. Steric maps generated from X-ray crystallography data show 30% greater van der Waals radius obstruction at the secondary carbon, favoring SN2 mechanisms at primary positions. Hammett substituent constants (σ<sup>+</sup>) quantify electronic effects, with electron-withdrawing groups increasing Br leaving tendency by 2.5-fold .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of cyclobutane derivatives?
Methodological Answer: Apply multi-parametric analysis combining in vitro binding assays (IC50), ADMET profiling, and X-ray crystallography of target complexes. For instance, conflicting cytotoxicity reports (EC50: 5–50 µM across studies) may arise from differential cell permeability—address this using standardized Caco-2 monolayer protocols (Papp <1×10⁻⁶ cm/s indicates poor absorption). Validate target engagement through CRISPR knockouts and isothermal titration calorimetry (Kd ±10% reproducibility threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
